molecular formula C6H11N3 B13613578 (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B13613578
M. Wt: 125.17 g/mol
InChI Key: RRQYXOXCBVYWMU-YFKPBYRVSA-N
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Description

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

    Chiral amine formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production methods for chiral amines often involve:

    Enzymatic resolution: Using enzymes to selectively react with one enantiomer.

    Asymmetric hydrogenation: Using chiral catalysts to hydrogenate prochiral substrates.

    Chiral pool synthesis: Starting from naturally occurring chiral compounds.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a ligand in the study of enzyme mechanisms or receptor binding.

    Medicine: As a potential pharmaceutical intermediate or active ingredient.

    Industry: In the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine: The enantiomer of the compound.

    1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine: The racemic mixture.

    1-(1H-Pyrazol-5-yl)ethan-1-amine: Without the methyl group.

Uniqueness

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its biological activity and chemical reactivity compared to its analogs.

Biological Activity

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine, also known as a chiral amine compound, has garnered significant interest in various fields of scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring and an ethanamine moiety. Its synthesis typically involves:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a 1,3-diketone.
  • Alkylation : The pyrazole is then alkylated using an appropriate halide in the presence of a base.
  • Hydrochloride Salt Formation : Finally, the compound is converted to its hydrochloride salt using hydrochloric acid.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit diverse biological activities, particularly antimicrobial effects. For instance, studies have shown that certain pyrazole derivatives possess significant antifungal and antibacterial properties:

  • Antifungal Activity : A derivative similar to this compound demonstrated potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming traditional antifungals like allicin .
  • Antibacterial Activity : Other studies have reported that pyrazole derivatives exhibit notable antibacterial activity against various pathogens. For example, one derivative showed a minimum inhibitory concentration (MIC90) of 1.56 mg/L against Pseudomonas syringae .

The mechanisms through which this compound exerts its biological effects are thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It might also interact with various receptors, influencing their activity and potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties.

Study on Antifungal Properties

In a recent study focusing on the antifungal properties of pyrazole derivatives, compound 7f , which shares structural similarities with this compound, was evaluated for its ability to inhibit Valsa mali. The in vitro results indicated significant antifungal activity, with further in vivo tests confirming its efficacy at concentrations comparable to established fungicides .

CompoundEC50 (mg/L)Comparison
7f0.64Allicin: 26.0
Tebuconazole0.33-

Study on Antibacterial Properties

Another investigation assessed the antibacterial activity of various pyrazole derivatives against Pseudomonas syringae and other pathogens. The results showed that some compounds exhibited MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

PathogenMIC90 (mg/L)Control Agents
Pseudomonas syringae1.56Allicin, Bismerthiazol
Escherichia coli0.0048Streptomycin sulfate

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(1S)-1-(2-methylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1

InChI Key

RRQYXOXCBVYWMU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC=NN1C)N

Canonical SMILES

CC(C1=CC=NN1C)N

Origin of Product

United States

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